molecular formula C19H20N2O2 B4402140 2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No.: B4402140
M. Wt: 308.4 g/mol
InChI Key: VQEZAWVMXYXGPN-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of 2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the benzoxazole derivative and 2,2-dimethylpropanamide. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzoxazole ring or the amide moiety.

Scientific Research Applications

2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting specific biological pathways. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Benzoxazole derivatives, including this compound, have been investigated for their use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide can be compared with other benzoxazole derivatives to highlight its uniqueness:

    2,2-dimethyl-N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide: This compound has a chlorine substituent instead of a methyl group, which can significantly alter its chemical and biological properties.

    2,2-dimethyl-N-[3-(6-fluoro-1,3-benzoxazol-2-yl)phenyl]propanamide: The presence of a fluorine atom can enhance the compound’s stability and bioavailability, making it a potential candidate for drug development.

    2,2-dimethyl-N-[3-(6-nitro-1,3-benzoxazol-2-yl)phenyl]propanamide: The nitro group can introduce different electronic effects, influencing the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-8-9-15-16(10-12)23-17(21-15)13-6-5-7-14(11-13)20-18(22)19(2,3)4/h5-11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEZAWVMXYXGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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